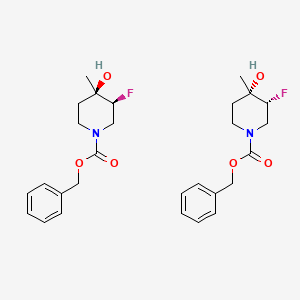
N-(3-Methyl-4-nitrophenyl)-3-(4-morpholinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methyl-4-nitrophenyl)-3-(4-morpholinyl)propanamide is a synthetic organic compound that belongs to the class of amides It features a nitrophenyl group, a morpholine ring, and a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-4-nitrophenyl)-3-(4-morpholinyl)propanamide typically involves the following steps:
Amidation: The formation of the amide bond between the nitrophenyl compound and a propanamide derivative.
Morpholine Addition: The incorporation of the morpholine ring into the propanamide structure.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and amidation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Methyl-4-nitrophenyl)-3-(4-morpholinyl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups on the phenyl ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study biological processes involving amides and nitro compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific pathways.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3-Methyl-4-nitrophenyl)-3-(4-morpholinyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group and morpholine ring may play roles in binding to these targets, influencing biological pathways and exerting effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Methyl-4-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide.
N-(4-Nitrophenyl)-3-(4-morpholinyl)propanamide: Similar structure but without the methyl group on the phenyl ring.
Uniqueness
N-(3-Methyl-4-nitrophenyl)-3-(4-morpholinyl)propanamide is unique due to the combination of its nitrophenyl group, morpholine ring, and propanamide backbone, which may confer specific chemical and biological properties not found in similar compounds.
Eigenschaften
Molekularformel |
C14H19N3O4 |
|---|---|
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
N-(3-methyl-4-nitrophenyl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C14H19N3O4/c1-11-10-12(2-3-13(11)17(19)20)15-14(18)4-5-16-6-8-21-9-7-16/h2-3,10H,4-9H2,1H3,(H,15,18) |
InChI-Schlüssel |
GVFBMIYSLHVNQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)CCN2CCOCC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,3'S)-4,4'-(2-chloropyrido[2,3-d]pyrimidine-4,7-diyl)bis(3-methylmorpholine)](/img/structure/B14115863.png)


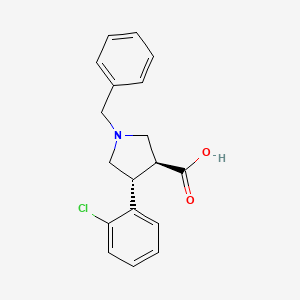

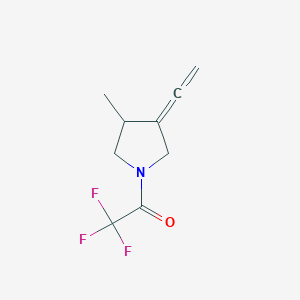
![3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B14115910.png)
![3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115918.png)


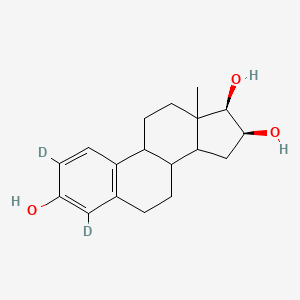
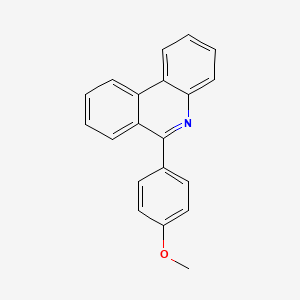
![methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14115950.png)
